![molecular formula C14H22O8 B14655556 Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol CAS No. 52251-27-1](/img/structure/B14655556.png)
Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol is an organic compound that combines the properties of acetic acid and a substituted phenylmethanol. This compound is characterized by the presence of hydroxymethyl and dimethoxy groups attached to a phenyl ring, which is further connected to a methanol moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol typically involves the reaction of 4-(hydroxymethyl)-2,5-dimethoxybenzaldehyde with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the aldehyde to the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to enhance yield and purity. One common method is the catalytic hydrogenation of 4-(hydroxymethyl)-2,5-dimethoxybenzaldehyde using a palladium or platinum catalyst under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions to form various alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: 4-(carboxymethyl)-2,5-dimethoxybenzoic acid.
Reduction: 4-(hydroxymethyl)-2,5-dimethoxyphenylmethanol derivatives.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol is studied for its potential pharmacological properties. It has been investigated for its antioxidant and antimicrobial activities.
Medicine
The compound’s potential therapeutic effects are being explored in medicine. It is being studied for its ability to modulate biological pathways and its potential use in drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol involves its interaction with various molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The compound may also modulate enzymatic pathways by acting as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 4-(hydroxymethyl)-2,5-dimethoxybenzaldehyde
- 4-(hydroxymethyl)-2,5-dimethoxybenzoic acid
- 2,5-dimethoxyphenylmethanol
Uniqueness
Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxymethyl and methoxy groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
52251-27-1 |
|---|---|
Molecular Formula |
C14H22O8 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol |
InChI |
InChI=1S/C10H14O4.2C2H4O2/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11;2*1-2(3)4/h3-4,11-12H,5-6H2,1-2H3;2*1H3,(H,3,4) |
InChI Key |
WIENDZOTEYBIME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.COC1=CC(=C(C=C1CO)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate](/img/structure/B14655473.png)
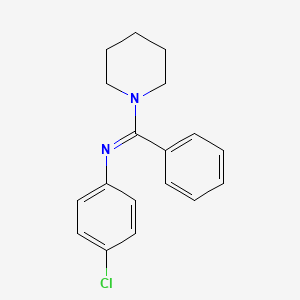
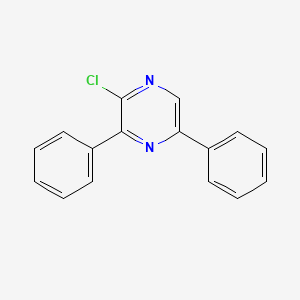
![Dimethyl [3-([1,1'-biphenyl]-4-yl)-2-oxopropyl]phosphonate](/img/structure/B14655485.png)
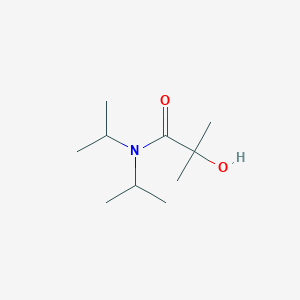

![3,4a,5-Trimethyl-4,4a,5,6,7,8-hexahydronaphtho[2,3-b]furan-4-ol](/img/structure/B14655506.png)

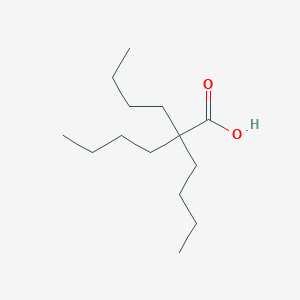
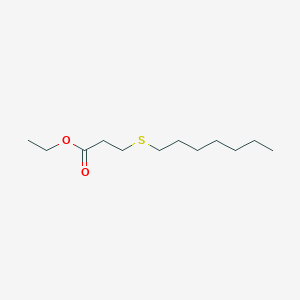
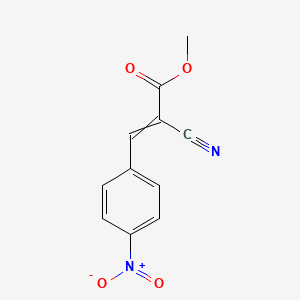

![Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate](/img/structure/B14655537.png)
![[2-Nitro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14655553.png)
